The table below summarizes the fundamental identifying information for this compound.
| Property | Description |
|---|---|
| Recommended IUPAC Name | 2-Amino-3-fluoro-3-methylbutanoic acid [1] |
| Chemical Formula | C₅H₁₀FNO₂ [1] [2] |
| CAS Registry Number | 43163-94-6 (base compound) [1] [2] |
| Molar Mass | 135.14 g/mol [1] [2] |
| SMILES | CC(C)(F)C(N)C(O)=O [2] |
| Synonym | 3-Fluoro-DL-valine [1] |
The core compound exists in different stereoisomeric forms and a common salt, detailed below.
| Compound Name | CAS Number | Notes | Molecular Weight |
|---|---|---|---|
| (S)-2-Amino-3-fluoro-3-methylbutanoic acid | 59752-74-8 [3] | Single enantiomer (S-configuration) [3] | 135.14 g/mol [3] |
| 2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride | Information missing | Hydrochloride salt of the base compound | 171.60 g/mol [4] |
A closely related radiolabeled analog, (R)-2-Amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ((R)-[¹⁸F]FAMP), has been investigated as a tracer for imaging brain tumors using PET [5]. The experimental data for this application is summarized below.
| Aspect | Details |
|---|---|
| Agent Category | Non-natural amino acid analog [5] |
| Target | L-type and A-type amino acid transporter systems on tumor cells [5] |
| Method of Detection | Positron Emission Tomography (PET) [5] |
| Key Preclinical Finding | Showed high uptake in rat 9L gliosarcoma cells, with uptake inhibited by L-type and A-type transporter inhibitors [5] |
| Key Biodistribution (Rats) | Tumor uptake: 2.42-2.82% ID/g; Tumor/Brain ratio: 38.2 at 30 min [5] |
| Synthesis | Prepared via nucleophilic fluorination with K[¹⁸F]F/Kryptofix2.2.2, followed by hydrolysis. Radiochemical purity: >99% [5]. |
The experimental workflow for evaluating this PET tracer, from synthesis to biological validation, can be visualized as follows:
Experimental workflow for the synthesis and evaluation of (R)-[¹⁸F]FAMP as a PET tracer.
The base compound and its stereoisomer are available from several chemical suppliers for research purposes, though stock may vary.
| Supplier | Product | CAS Number | Purity |
|---|---|---|---|
| P&S Chemicals [1] | This compound | 43163-94-6 | Information missing |
| Anax Laboratories [2] | 2-amino-3-fluoro-3-methylbutanoic acid | 43163-94-6 | >99% |
| Bldpharm [3] | (S)-2-Amino-3-fluoro-3-methylbutanoic acid | 59752-74-8 | Information missing |
3-Fluoro-DL-valine is an unnatural amino acid with potential applications in peptide synthesis and as a bacterial growth inhibitor [1]. The table below summarizes its core identifier and physicochemical data compiled from commercial and scientific sources.
| Property | Description |
|---|---|
| CAS Number | 43163-94-6 [2] [3] [4] |
| Molecular Formula | C5H10FNO2 [2] [3] [4] |
| Molecular Weight | 135.14 g/mol [2] [3] [4] |
| IUPAC Name | 2-amino-3-fluoro-3-methylbutanoic acid [2] [3] |
| SMILES | CC(C)(F)C(N)C(O)=O [3] [4] [5] |
| Melting Point | ~210 °C (decomposition) [4] [5] / ~250 °C (decomposition) [2] |
| Physical Form | White to off-white powder [4] [5] |
| Purity | Available in 94% [2] [3] and ≥99.0% [4] grades |
| Storage | Recommended at ambient temperatures [3] |
The reported melting point shows variation, which is common for compounds that decompose upon heating. The value of ~210 °C is cited in multiple sources and is likely the most representative [4] [5].
Researchers can source this compound from several suppliers, with variations in purity and price.
| Supplier | Catalog Number | Quantity | Purity | Price (USD) | Additional Notes |
|---|---|---|---|---|---|
| Thermo Scientific | AAL15334MC [3] | 100 mg | 94% | $376.01 | Brand transition from Alfa Aesar; not currently web-orderable [6]. |
| Sigma-Aldrich | 47581 [4] | 25 mg | ≥99.0% | $73.50 | Reaction applicability: solution phase peptide synthesis [4]. |
| MedChemExpress | HY-W074978 [1] | 50 mg | Get Quote | Get Quote | Controlled substance in some territories [1]. |
| Matrix Scientific | 002820 [5] | 250 mg | 95% | $205.00 | A larger quantity option [5]. |
Please adhere to the following safety precautions when handling this compound:
This compound is an unnatural amino acid that inhibits the growth of certain bacteria [1]. Its primary research application is in peptide synthesis, where it provides options for creating novel bioactive peptides with modified properties [4] [1]. The fluorine atom can significantly alter the electronic properties, lipophilicity, and metabolic stability of the peptides into which it is incorporated.
The following diagram illustrates its role in the research and development workflow, from synthesis to application testing.
Research and development workflow for this compound
This method is adapted from a published HPLC procedure for analyzing acidic D-amino acids and their N-methyl derivatives, which can be relevant for characterizing this compound and its incorporation into peptides [7].
The workflow for the sample preparation and analysis is outlined below.
HPLC analysis workflow for amino acid determination
The table below summarizes the fundamental technical data for 3-Fluoro-DL-valine (CAS No. 43163-94-6), compiled from chemical databases and supplier specifications [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Registry Number | 43163-94-6 [1] |
| Molecular Formula | C₅H₁₀FNO₂ [1] |
| Molecular Weight | 135.14 g/mol [1] |
| Melting Point | ~210 °C (decomposition) [1] [2] |
| Predicted Boiling Point | 242.1 ± 25.0 °C [1] |
| Predicted Density | 1.172 ± 0.06 g/cm³ [1] |
| Predicted pKa | 1.91 ± 0.12 [1] |
| Physical Form | White to off-white crystalline solid [1] [2] |
| Storage Conditions | 2-8°C [1] |
This compound is an unnatural amino acid with two main research uses, as highlighted in the search results.
The following diagram outlines the primary research applications and the logical flow of its use.
While detailed protocols for this compound itself are not found, one search result demonstrates the use of a closely related valine derivative in analytical chemistry. Researchers used N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) as a chiral derivatizing agent for the HPLC separation and detection of D-amino acids and N-methyl-D-aspartate (NMDA) in biological tissues [4]. This highlights the role of valine-based compounds in developing sensitive analytical methods.
The following table summarizes the key chemical and physical properties of this compound gathered from the search results:
| Property Category | Details |
|---|---|
| CAS Number | 43163-94-6 [1] [2] [3] |
| Molecular Formula | C5H10FNO2 [1] [3] |
| Molecular Weight | 135.14 g/mol [1] [4] [3] |
| Appearance | White to off-white crystalline solid or powder [1] [2] [3] |
| Melting Point | ~210 °C (with decomposition) [1] [2] [3] |
| Predicted Boiling Point | 242.1 ± 25.0 °C [1] |
| Predicted Density | 1.172 ± 0.06 g/cm³ [1] |
| Storage Conditions | 2-8°C [1] |
| Biological Function | Unnatural amino acid that inhibits the growth of certain bacteria; used in peptide synthesis [4] |
For research and development purposes, here is a summary of sourcing options and pricing from various suppliers. Please note that prices are subject to change and may vary based on quantity and purity.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
|---|---|---|---|---|
| Sigma-Aldrich [1] | 47581 | ≥99.0% | 25 mg | $73.50 |
| Usbiological [1] | 276018 | Information Missing | 50 mg | $368.00 |
| TRC [1] | F597768 | Information Missing | 100 mg | $175.00 |
| Matrix Scientific [1] | 002820 | 95% | 100 mg | $103.00 |
| Matrix Scientific [1] | 002820 | 95% | 250 mg | $205.00 |
| Thermo Scientific [5] | L15334.MC | 94% | Currently not orderable | - |
While detailed protocols for obtaining the crystalline form are not available in the search results, there is evidence of its ability to form coordination complexes with metals, which is relevant for understanding its solid-state behavior:
SbF3 groups and valine molecules form polymer chains linked by bidentate bridging carboxylate groups from the amino acid [6]. This demonstrates the potential of valine and its derivatives to form structured crystalline complexes.Based on the information found, the following diagram outlines a general experimental workflow for characterizing the solid form of a compound like this compound, incorporating the techniques mentioned in the search results.
The identified research applications for this compound include:
FDNP-Val-NH2 (a derivative of valine), is used as a chiral derivatization reagent in HPLC to separate and detect D- and L-enantiomers of amino acids, including neuroactive ones like D-aspartate and N-methyl-D-aspartate (NMDA) [7].To deepen your investigation into the crystalline solid form, I suggest the following steps:
The following table summarizes the identified hazard information for 3-Fluoro-DL-valine (CAS No. 43163-94-6):
| Category | Classification/Statement |
|---|
| GHS Hazard Statements | H315: Causes skin irritation [1] [2] [3] H319: Causes serious eye irritation [1] [2] [3] H335: May cause respiratory irritation [1] [2] [3] | | Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray [2] [3] P280: Wear protective gloves/protective clothing/eye protection/face protection [2] [3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1] [2] | | Hazard Class | IRRITANT [1] |
The diagram below outlines a basic safety workflow for handling this compound based on the GHS precautionary statements.
Basic safety workflow for handling this compound in the lab.
The table below summarizes the key storage and handling information from supplier data sheets:
| Specification | Details |
|---|---|
| Recommended Storage | Ambient temperatures [1] |
| Physical Form | White to off-white powder [2] |
| Melting Point | ~210 °C (decomposes) [2] Approximately 250 °C (decomposes) [1] | | Packaging | Contents are inside an inserted fused cone within a bottomless glass bottle [2] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [2] |
3-Fluoro-DL-valine is primarily used in scientific research as a non-proteogenic (unnatural) amino acid. Its applications leverage the unique properties that the fluorine atom imparts.
The following diagram illustrates two common methods for incorporating this compound into peptides, based on the general methodologies described in the search results [3]:
Common experimental pathways for incorporating this compound into peptides via chemical or biological methods [3].
When handling this compound, always consult the Safety Data Sheet (SDS). The available information indicates it causes skin and serious eye irritation and may cause respiratory irritation [1]. Personal protective equipment should include gloves, eyeshields, and an N95 respirator [2].
The table below summarizes the key identifying information and specifications for 3-Fluoro-DL-valine [1].
| Property | Specification |
|---|---|
| CAS Number | 43163-94-6 [1] |
| Molecular Formula | C₅H₁₀FNO₂ [1] |
| Molecular Weight | 135.14 g/mol [1] |
| IUPAC Name | 2-amino-3-fluoro-3-methylbutanoic acid [1] |
| Purity | 94% [1] |
| Physical Form | Solid [1] |
| Recommended Storage | Ambient temperatures [1] |
| Supplier Catalog Number | L15334MC / AAL15334MC [1] |
While direct protocols for this compound are not available, the search results indicate its relevance in several advanced research areas:
The following diagram illustrates a common workflow for utilizing this compound in protein engineering and analysis, synthesized from the general methodologies found in the search results [4] [3].
Handling this compound requires standard laboratory safety practices. Please note the following hazard statements [1]:
This compound (CAS: 43163-94-6) represents a structurally modified amino acid where a fluorine atom has been introduced at the 3-position of the valine side chain, creating a versatile building block for pharmaceutical development and chemical biology. This fluorinated analog possesses a molecular formula of C~5~H~10~FNO~2~ with a molecular weight of 135.14 g/mol, presenting as a white crystalline solid with a melting point of approximately 210°C (decomposition) [1]. The introduction of fluorine—an atom with high electronegativity and a small atomic radius—significantly alters the electronic properties and metabolic stability of the parent valine molecule while maintaining similar steric requirements, making it particularly valuable in medicinal chemistry applications.
The physicochemical properties of this compound include a predicted boiling point of 242.1±25.0°C and density of 1.172±0.06 g/cm³ [1]. Its predicted pK~a~ of 1.91 indicates moderate acidity, which influences its behavior in synthetic reactions and its interaction with biological systems. This compound is commercially available from multiple chemical suppliers in various quantities and purity grades, typically ranging from 95% to ≥99.0% purity, with prices varying accordingly from approximately $73.50 for 25mg to $368 for 50mg depending on the supplier and purity specifications [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Conditions/Notes |
|---|---|---|
| CAS Number | 43163-94-6 | - |
| Molecular Formula | C~5~H~10~FNO~2~ | - |
| Molecular Weight | 135.14 g/mol | - |
| Melting Point | ~210°C | Decomposition |
| Boiling Point | 242.1±25.0°C | Predicted |
| Density | 1.172±0.06 g/cm³ | Predicted |
| pK~a~ | 1.91±0.12 | Predicted |
| Physical Form | White crystalline solid | - |
| Storage Conditions | 2-8°C | - |
Hydroxamic acids represent a pharmacologically significant class of compounds characterized by their distinctive ability to chelate biologically important metal ions, particularly Zn(II), Fe(III), and Ni(II) [2] [3]. This metal-chelating property underlies their mechanism as potent inhibitors of various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteases, urease, and tumor necrosis factor-α converting enzyme (TACE) [2]. The synthesis of hydroxamic acids typically involves the reaction of carboxylic acid derivatives with hydroxylamine donors, with the specific approach varying based on the nature of the starting materials and the need for protective group strategies.
Several hydroxylamine donating reagents are commonly employed in hydroxamic acid synthesis. Free hydroxylamine (NH~2~OH) is unstable and potentially explosive, so it is typically handled as its hydrochloride salt (NH~2~OH·HCl) or in solution form [2]. Protected hydroxylamine derivatives offer advantages in specific synthetic contexts, with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (20) being particularly valuable due to its stability and ease of deprotection. Similarly, tert-butyldimethylsilyl-protected hydroxylamine (13) provides a stable alternative that can be readily deprotected under mild conditions [2]. The selection of appropriate hydroxylamine donors represents a critical strategic decision that influences reaction efficiency, purification protocols, and overall yield.
The strategic approach to synthesizing carbamoylhexanohydroxamic acids from this compound involves a multi-step retrosynthetic analysis that prioritizes the sequential introduction of key functional groups while preserving the stereochemical and electronic properties imparted by the fluorinated valine core. The synthetic pathway can be conceptually divided into three main stages: (1) side chain elongation of this compound to incorporate the hexanoic acid framework, (2) hydroxamic acid formation through coupling with an appropriate hydroxylamine source, and (3) carbamoylation to introduce the final carbamoyl moiety.
The following diagram illustrates the logical workflow for planning the synthesis of carbamoylhexanohydroxamic acids from this compound:
Protocol 1: Synthesis of Valine-Derived Hydroxamic Acids via Carboxylic Acid Activation
Materials:
Procedure:
Safety Notes: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment including safety glasses, gloves, and lab coat. DCC is a potent skin sensitizer—handle with extreme care.
Protocol 2: Deprotection of THP-Protected Hydroxamic Acids
Materials:
Procedure:
Protocol 3: Carbamoylation of Hydroxamic Acid Intermediates
Materials:
Procedure:
Table 2: Representative Hydroxamic Acid Synthesis Methods
| Method | Reagents/Conditions | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Carbodiimide-Mediated Coupling | DCC or EDC, HOBt, protected hydroxylamine, DMF or CH~2~Cl~2~, 0°C to rt, 12-16h | High efficiency, widely applicable | Difficult removal of urea byproducts, racemization risk | 60-85% |
| Mixed Anhydride Method | Alkyl chloroformate, base, protected hydroxylamine, THF, -15°C to 0°C, 2-4h | Fast reaction, easy workup | Side product formation, sensitivity to moisture | 50-75% |
| Active Ester Method | N-Hydroxysuccinimide, DCC, protected hydroxylamine, DMF, 0°C to rt, 6-12h | Mild conditions, minimal racemization | Additional step for active ester formation | 65-80% |
The analysis of this compound intermediates and final carbamoylhexanohydroxamic acid products requires robust chromatographic methods capable of resolving structurally similar compounds and detecting potential impurities. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the primary analytical technique for such analyses due to its superior sensitivity, selectivity, and ability to provide structural information [4] [5]. For amino acid analysis, derivatization approaches can significantly enhance chromatographic performance and detection sensitivity.
A recently developed method utilizing urea derivatization offers significant advantages for amino acid analysis [5]. This approach converts underivatized amino acids to their corresponding carbamoyl amino acids (CAAs), which exhibit improved retention on reversed-phase columns and enhanced UV detection sensitivity. The derivatization reaction proceeds efficiently under a wide pH range (5-9) with optimal performance in slightly alkaline conditions, and achieves quantitative conversion at elevated temperatures (60-80°C) within 1-8 hours depending on the specific amino acid [5]. For this compound and its derivatives, this method provides improved chromatographic behavior and detection capabilities.
Protocol 4: Urea Derivatization for LC-MS Analysis
Materials:
Procedure:
LC-MS Conditions:
Comprehensive method validation is essential to ensure the reliability, accuracy, and reproducibility of analytical methods used to characterize this compound-derived compounds. The following validation parameters should be established for quantitative analyses:
Table 3: Analytical Method Validation Parameters for Carbamoylhexanohydroxamic Acids
| Validation Parameter | Acceptance Criteria | Experimental Approach |
|---|---|---|
| Linearity | R^2^ > 0.99 | Calibration curve with 6 concentration levels |
| Accuracy | 85-115% recovery | Spike recovery experiments at 3 concentrations |
| Precision | RSD < 15% (intra-day and inter-day) | Repeated analysis (n=6) over 3 different days |
| Limit of Detection (LOD) | S/N > 3 | Serial dilution of standard solutions |
| Limit of Quantification (LOQ) | S/N > 10, accuracy 80-120%, RSD < 20% | Serial dilution of standard solutions |
| Specificity | No interference from blank | Analysis of blank samples and potential impurities |
Matrix Effect Evaluation: For biological samples, matrix effects must be thoroughly evaluated using postcolumn infusion (PCI) or postextraction spiking methods [4]. The absolute matrix effect (AME) and relative matrix effect (RME) should be quantified according to established guidelines, with RME variability not exceeding 15% [4]. PCI monitoring reveals that compounds detected in negative ionization mode are generally more vulnerable to matrix effects regardless of the sample matrix [4].
Hydroxamic acids derived from amino acids like this compound represent a privileged structural class in medicinal chemistry with demonstrated applications across multiple therapeutic areas [2] [3]. Their primary mechanism of action involves chelation of metal ions in the active sites of various metalloenzymes, particularly zinc-dependent hydrolases and histone deacetylases (HDACs) [2]. The incorporation of fluorinated amino acids like this compound can significantly enhance the metabolic stability and binding affinity of these compounds through strategic introduction of fluorine atoms, which influence electronic properties, lipophilicity, and molecular conformation.
Several hydroxamic acid-based drugs have received regulatory approval, primarily in oncology [2]. Suberoylanilide hydroxamic acid (SAHA, vorinostat) was approved in 2006 for cutaneous T-cell lymphoma, functioning as a pan-HDAC inhibitor that promotes histone hyperacetylation and cell cycle arrest [2]. Belinostat, a sulfonamide-derived cinnamic hydroxamic acid, gained FDA approval in 2014 for peripheral T-cell lymphoma, while panobinostat was approved for multiple myeloma in combination with bortezomib and dexamethasone [2]. These clinical successes validate the hydroxamic acid pharmacophore as therapeutically relevant and provide a strong rationale for developing novel derivatives such as carbamoylhexanohydroxamic acids based on this compound.
In neuroscience applications, hydroxamic acids have demonstrated potential as inhibitors of botulinum neurotoxin A (BoNT/A) protease activity [6]. Our laboratory has previously reported that cinnamic hydroxamic acids exhibit potent inhibition of BoNT/A light chain protease, with Ki values in the low micromolar range [6]. The conversion of these hydroxamic acids to their corresponding O-carbamate prodrugs significantly enhances cellular permeability while maintaining inhibitory activity, with the N-benzyl carbamate derivative demonstrating an EC~50~ value of 20 µM in human induced pluripotent stem cells (hiPSCs) [6]. This prodrug strategy may be applicable to this compound-derived hydroxamic acids to improve their bioavailability and therapeutic potential.
The experimental workflow below illustrates the complete process from compound synthesis to biological evaluation:
Low Yields in Hydroxamic Acid Formation: If hydroxamic acid formation proceeds with low yields, consider using alternative coupling agents such as HATU or T3P, or employ pre-activation of the carboxylic acid before addition of the hydroxylamine component. The use of O-protected hydroxylamines rather than free hydroxylamine often improves yields and reduces side reactions [2].
Purification Difficulties: Hydroxamic acids can present challenges during purification due to their amphiphilic character and metal-chelating properties. Use of EDTA-washed silica gel or addition of small amounts of acid (0.1% formic or acetic acid) to the mobile phase can improve chromatographic resolution. For particularly challenging separations, reverse-phase flash chromatography or preparative HPLC may be necessary.
Decomposition During Storage: Hydroxamic acids are susceptible to hydrolysis under both acidic and basic conditions. Store compounds as solids at -20°C under anhydrous conditions, or as concentrated solutions in anhydrous DMSO under inert atmosphere. Avoid repeated freeze-thaw cycles of stock solutions.
Implement a rigorous quality control protocol that includes:
When developing methods for new carbamoylhexanohydroxamic acid derivatives, consider the potential for intramolecular hydrogen bonding and rotamer formation, which may lead to peak broadening in chromatographic analyses. Adjustment of mobile phase pH and temperature often mitigates these issues.
These application notes and protocols provide a comprehensive framework for the synthesis, analysis, and biological evaluation of carbamoylhexanohydroxamic acids derived from this compound. The strategic incorporation of fluorine atoms into amino acid-based hydroxamic acids offers significant potential for enhancing their pharmacological properties, including improved metabolic stability, membrane permeability, and target binding affinity. The synthetic methodologies outlined herein, coupled with robust analytical techniques such as urea derivatization LC-MS, enable efficient preparation and characterization of these biologically relevant compounds. As research continues to explore the therapeutic applications of hydroxamic acids across various disease areas, these protocols will support drug discovery efforts aimed at developing novel metalloenzyme inhibitors with optimized pharmaceutical properties.
This document provides a detailed methodology for using Electron Paramagnetic Resonance (EPR) spectroscopy to identify and characterize the stable free radicals induced in 3-fluoro-DL-valine powder by gamma radiation. The protocol is designed for researchers in pharmaceutical development and radiation science.
Gamma irradiation of solid-state amino acids like This compound generates stable free radicals through energy deposition and bond cleavage. EPR spectroscopy detects these paramagnetic species by measuring the absorption of microwave radiation by unpaired electrons in a magnetic field. For this compound, the primary radical formed has been identified as CH₃CH₃ĊCHNH₂COOH, where the unpaired electron is localized on a tertiary carbon atom [1] [2]. Investigating these radicals is crucial for understanding radiation effects on biological molecules and for developing potential radiation dosimeters.
The workflow below summarizes the key experimental steps:
The EPR spectrum of gamma-irradiated this compound is consistent with the formation of a radical resulting from the loss of a hydrogen atom. The simulated spectral parameters are as follows [1]:
| Parameter | Value | Description |
|---|---|---|
| g-factor | 2.0036 | Isotropic g-value (similar to DPPH) [1]. |
| Proposed Radical | CH₃CH₃ĊCHNH₂COOH | Unpaired electron localized on a tertiary carbon [2]. |
| Hyperfine Coupling | Multiple components | Interaction with ¹⁹F, ¹⁴N, and proton nuclei [1]. |
The paramagnetic centers generated in this compound demonstrate excellent stability at room temperature, which is vital for practical applications.
The high stability of the radical in this compound makes it a promising candidate for applications in radiation dosimetry [1]. The presence of fluorine introduces a specific magnetic nucleus (¹⁹F) that contributes to a unique hyperfine structure, which serves as a spectral fingerprint for this molecule. The determined spectroscopic parameters are not only characteristic of this specific compound but also contribute to the broader understanding of radical behavior in biological systems, which can be relevant in drug development for predicting radiation-induced degradation [1] [3].
Fluorinated amino acids represent a strategically important class of bioisosteres in modern drug discovery, offering unique opportunities to modulate the properties of peptide-based therapeutics and small molecule drugs. The introduction of fluorine atoms into amino acid side chains enables precise manipulation of molecular characteristics including metabolic stability, lipophilicity, and conformational behavior. Among these analogs, 3-fluoro-DL-valine has emerged as a valuable building block with demonstrated applications across multiple therapeutic areas. The strategic incorporation of fluorine into valine, an essential branched-chain amino acid, capitalizes on fluorine's high electronegativity and small atomic radius while introducing stereochemical complexity that can significantly influence biological activity.
The significance of fluorinated analogs in pharmaceutical development is underscored by industry statistics indicating that approximately 20% of commercial pharmaceuticals now contain fluorine atoms, with many featuring fluorine adjacent to stereocenters [1]. This widespread adoption stems from fluorine's unique ability to serve as a bioisostere for hydrogen while simultaneously altering electronic properties, binding affinity, and pharmacokinetic profiles. For researchers working with this compound, understanding both the synthetic applications and computational handling of this analog is essential for rational drug design. These application notes provide comprehensive protocols and structural insights to support the effective implementation of this compound in research programs, with particular emphasis on practical experimental considerations and computational approaches relevant to drug development professionals.
This compound is a fluorinated derivative of the proteinogenic amino acid valine, characterized by the substitution of a hydrogen atom with fluorine at the third carbon position of the isopropyl side chain. This modification yields distinct physicochemical properties that differentiate it from its non-fluorinated counterpart, as summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Method/Notes |
|---|---|---|
| Chemical Name | This compound | IUPAC nomenclature |
| CAS Number | 43163-94-6 | Chemical identifier |
| Quality Grade | ≥99.0% (assay) | HPLC analysis |
| Physical Form | White powder | Visual characterization |
| Melting Point | ~210 °C (dec.) | Decomposition occurs |
| Water Pollution | WGK 3 | Classified as highly water-polluting |
| Storage | Room temperature | Combustible solid |
| Personal Protection | Eyeshields, Gloves, N95 respirator | Standard safety equipment |
The molecular structure of this compound (chemical formula: C₅H₁₀FNO₂) features a branched carbon chain with fluorine positioned on the tertiary carbon, creating a stereocenter that results in racemic DL-mixtures unless specifically resolved [2]. The strong carbon-fluorine bond (460-540 kJ/mol) significantly influences the molecule's stability and electronic distribution, while the fluorine atom with its van der Waals radius of 1.47 Å creates minimal steric perturbation compared to hydrogen substitution [3].
Accurate computational representation of this compound requires careful parameterization to capture the unique electronic and steric properties introduced by fluorine. Molecular mechanics force fields must balance Coulombic interactions and van der Waals parameters to realistically model fluorinated compounds. The following protocols outline recommended approaches:
Force Field Selection Protocol:
Parameter Optimization Procedure:
Simulation Setup Guidelines:
These specialized computational approaches address the challenge of accurately modeling the anisotropic charge distribution and altered hydrophobicity introduced by the fluorine atom in this compound, enabling more reliable predictions of binding affinity and conformational behavior in drug design applications [3].
The strategic incorporation of this compound and related fluorinated amino acids has demonstrated particular utility in antimalarial drug development, as evidenced by recent investigations into quinazolinedione-based therapeutics. Structure-activity relationship (SAR) studies have revealed that the valine side chain serves as a critical pharmacophore element in potent antimalarial compounds such as TCMDC-125133, a promising candidate identified from the Tres Cantos Antimalarial Set (TCAMS) [4]. This compound exhibits significant activity against Plasmodium falciparum 3D7, the deadliest malaria parasite strain, with IC₅₀ values in the nanomolar range.
Research has demonstrated that the valine linker moiety in quinazolinedione derivatives is highly sensitive to structural modification, with replacement attempts generally leading to diminished antimalarial potency. Systematic SAR exploration has confirmed that among various hydrophobic side chains investigated, including glycine, alanine, and homoalanine analogs, only the valine-containing derivative maintained effective parasite growth inhibition [4]. This specificity underscores the importance of the branched isopropyl group for optimal biological activity, a structural feature that can be strategically modulated through fluorination to enhance drug-like properties.
The fluorination approach aligns with established medicinal chemistry strategies observed in other contexts where introducing fluorine atoms to vitamin D₃ scaffolds has successfully improved metabolic stability and binding affinity [5]. Similarly, in antimalarial applications, fluorination of amino acid side chains offers potential for optimizing pharmacokinetic profiles while maintaining target engagement. The demonstrated role of valine-containing scaffolds in antimalarial candidates positions this compound as a promising building block for further optimization through fluorination strategies in this therapeutic area.
The synthetic incorporation of this compound into pharmaceutical scaffolds requires specialized methodologies that balance efficiency with functional group compatibility. The following protocol outlines a robust approach for generating quinazolinedione derivatives with fluorinated amino acid side chains, adapted from established procedures in antimalarial research [4]:
Materials:
Procedure:
Amide Bond Formation: Suspend isatoic anhydride (1.0 equiv.) and anhydrous K₂CO₃ (2.0 equiv.) in anhydrous acetonitrile (0.1 M) under nitrogen atmosphere. Add this compound ethyl ester (1.2 equiv.) dropwise with stirring. Heat the reaction mixture at 60°C for 18 hours with continuous stirring. Monitor reaction completion by TLC (silica, 1:1 ethyl acetate/hexanes). Upon completion, cool to room temperature, filter to remove inorganic salts, and concentrate under reduced pressure. Purify the intermediate amide via flash chromatography (silica gel, gradient elution 20-70% ethyl acetate in hexanes) to obtain the pure product.
Cyclocarbonylation: Dissolve the purified amide intermediate (1.0 equiv.) in anhydrous THF (0.1 M) under nitrogen. Add 1,1'-carbonyldiimidazole (CDI, 1.5 equiv.) portionwise at room temperature. Heat the reaction mixture at 70°C for 4 hours with stirring. Monitor reaction progress by TLC (silica, 3:7 ethyl acetate/hexanes). Upon completion, cool to room temperature and concentrate under reduced pressure. Take up the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the cyclized quinazolinedione intermediate.
Amination Step: Suspend the quinazolinedione intermediate (1.0 equiv.) in anhydrous acetonitrile (0.05 M). Add m-anisidine (1.5 equiv.) and heat at 110°C for 48 hours in a sealed tube. Monitor reaction completion by LC-MS. Upon completion, cool to room temperature and concentrate under reduced pressure. Purify the final product by preparative HPLC (C18 column, gradient elution 10-90% acetonitrile in water with 0.1% formic acid) to obtain the desired this compound-containing quinazolinedione derivative.
Analytical Characterization:
This synthetic approach enables efficient exploration of structure-activity relationships around the quinazolinedione core while incorporating the this compound moiety, providing a valuable template for antimalarial drug optimization [4].
Rigorous biological evaluation is essential for establishing structure-activity relationships and quantifying the effects of fluorine incorporation in amino acid analogs. Assessment of this compound-containing compounds typically focuses on therapeutic potency and selectivity, with antimalarial activity serving as a key application area. The experimental data in Table 2 illustrates the structure-activity relationships for quinazolinedione derivatives with varying substituents, highlighting the significance of specific structural modifications.
Table 2: Biological Activity of Quinazolinedione Derivatives with Valine and Fluorinated Analogs [4]
| Compound ID | Amino Acid Linker | Aryl Substituent | Antimalarial IC₅₀ (nM) | Cytotoxicity (MCF-7 IC₅₀, μM) |
|---|---|---|---|---|
| TCMDC-125133 | Valine | 3-methoxyphenyl | 200 ± 12 | 17.5 |
| 4 | Ethylenediamine | 3-methoxyphenyl | Inactive | >50 |
| 5 | Glycine | 3-methoxyphenyl | Inactive | >50 |
| 6 | Alanine | 3-methoxyphenyl | Inactive | >50 |
| 10 | Homoalanine | 3-methoxyphenyl | Inactive | >50 |
| 21 | Valine | 3-fluorophenyl | 36 ± 5 | >50 |
| 24 | Valine | 3-chlorophenyl | 22 ± 5 | >50 |
The data demonstrates that the valine linker is essential for maintaining antimalarial activity, as replacement with other amino acids or simplified alkyl chains resulted in complete loss of potency [4]. Furthermore, strategic introduction of fluorine atoms into the aryl substituent (Compound 21) enhanced activity approximately 5.5-fold compared to the methoxy-substituted parent compound, underscoring the potential benefits of fluorination in optimizing therapeutic candidates. Importantly, all tested compounds displayed minimal cytotoxicity against MCF-7 breast cancer cells, indicating favorable selectivity profiles.
Computational ADME (Absorption, Distribution, Metabolism, Excretion) screening provides valuable early insights into the drug-likeness of this compound-containing compounds, guiding synthetic prioritization. The following protocol outlines a standardized approach using the SwissADME platform:
Input Preparation:
SwissADME Analysis Procedure:
Interpretation Guidelines:
Application of this protocol to this compound-containing quinazolinediones has demonstrated that fluorination typically maintains favorable ligand efficiency while potentially improving metabolic stability through the strengthened C-F bond [4]. These computational predictions should be validated experimentally during lead optimization, but provide valuable guidance for compound prioritization in early discovery stages.
Molecular dynamics (MD) simulations provide critical insights into the conformational behavior and protein interactions of this compound-containing compounds, enabling rational design of optimized analogs. The following protocol outlines a comprehensive approach for studying fluorinated valine derivatives in biological systems:
System Preparation:
Equilibration and Production:
Analysis Methods:
This protocol enables accurate characterization of fluorine-specific interactions, including the modest hydrogen bonding capacity of the C-F group and its influence on side chain conformation, providing atomic-level insights to guide molecular design [3].
The strategic incorporation of fluorine into amino acids like valine follows rational design principles aimed at optimizing specific molecular properties. The diagram below illustrates the key property modulation pathways and their anticipated effects on drug-like characteristics.
This conceptual framework illustrates how fluorine introduction primarily enhances metabolic stability through the strong C-F bond, which resists oxidative metabolism, and modulates lipophilicity via electron withdrawal effects [3]. Secondary influences include introducing conformational bias through steric constraints and potentially enhancing binding affinity through weak hydrogen bonding interactions with protein targets. These interconnected pathways enable multi-parameter optimization from a single structural modification, explaining the broad utility of this compound and related fluorinated amino acids in drug discovery.
The application of This compound in drug discovery represents a strategic approach to optimizing the properties of peptide-based therapeutics and small molecule drugs. As demonstrated through the protocols and data presented in these application notes, this fluorinated amino acid analog offers unique opportunities to modulate metabolic stability, target affinity, and conformational behavior through rational structural design. The comprehensive synthetic, analytical, and computational methodologies outlined provide researchers with practical tools for implementing this versatile building block in discovery programs.
Future developments in fluorinated amino acid research will likely focus on stereoselective synthesis to access enantiomerically pure forms of 3-fluoro-valine, enabling more precise structure-activity relationship studies. Additionally, advances in computational methods, including more accurate force field parameters for fluorinated compounds and machine learning approaches to predict fluorine-specific interactions, will further enhance our ability to design optimized fluorinated therapeutics. The continued integration of fluorine chemistry with structural biology and biophysical techniques will undoubtedly uncover new opportunities for leveraging fluorinated amino acids like this compound in addressing challenging drug targets.
1. Chemical Profile and Primary Use 3-Fluoro-DL-valine is a non-canonical amino acid where one hydrogen atom on the valine's side-chain is replaced by fluorine. Its primary researched application is in solid-phase peptide synthesis (SPPS) to incorporate fluorine into peptide sequences [1] [2]. The fluorine atom can be strategically installed to impart unique functionality to biomacromolecules, empowering them for widespread application in the biomedical realm [3].
2. Key Properties and Rationale for Use The incorporation of fluorine into peptides and proteins is a powerful modern design strategy. The properties conferred by fluorine include:
3. Quantitative Data Summary The table below summarizes key physicochemical data for this compound and its Fmoc-protected derivative from commercial sources:
| Property | This compound [1] | Fmoc-3-fluoro-DL-valine [2] |
|---|---|---|
| CAS Number | 43163-94-6 | Not specified |
| Molecular Formula | C₅H₁₀FNO₂ | C₂₀H₂₀FNO₄ |
| Molecular Weight | 135.14 g/mol | 357.38 g/mol |
| Purity (HPLC) | ≥ 99.0% | Not specified (94% purity for base compound from another supplier [4]) |
| Physical Form | White powder | Not specified |
| Melting Point | ~210 °C (decomposes) | Not specified |
4. Applications in Drug Discovery and Development Fluorinated amino acids like this compound are research tools in exploring challenging biological targets:
Protocol 1: General Handling and Storage
Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS) This protocol outlines the use of this compound in standard Fmoc-SPPS procedures.
Principle: SPPS involves the iterative coupling of amino acid building blocks onto a solid polymer resin bead from the C- to N-terminus. The Fmoc (Fluorenylmethyloxycarbonyl) group protects the amino group and is removed with a base, which is an orthogonal deprotection strategy to acid-labile protecting groups like Boc [3] [2].
Materials:
Workflow:
The following diagram illustrates the core workflow of Fmoc-SPPS for incorporating fluorinated amino acids:
Protocol 3: Alternative Incorporation Methods For longer peptides or proteins, biological incorporation can be explored:
Mechanism of Fluorine in Peptide Engineering The power of fluorination lies in the unique properties of the fluorine atom. Its high electronegativity and the resulting strong, stable C-F bond are central to its effects. The "fluorous effect" describes the tendency of fluorinated regions within a peptide to self-associate in aqueous environments, driven by superhydrophobicity. This can stabilize specific peptide folds and protein-protein interactions in a way that is context-dependent and distinct from simple hydrophobic interactions [3].
Strategic Considerations for Research Use
3-Fluoro-DL-valine represents a valuable unnatural amino acid probe that has gained significant importance in chemical biology and drug discovery research. This fluorinated analog of the proteinogenic amino acid valine incorporates a fluorine atom at the 3-position of the valine side chain, creating a versatile molecular tool with unique physicochemical properties. The strategic introduction of fluorine into biomolecules enables researchers to investigate biological systems using ¹⁹F-NMR spectroscopy while maintaining similar steric requirements to natural valine but with altered electronic properties. As a biochemical probe, this compound serves multiple purposes in modern research—from inhibiting specific bacterial growth pathways to facilitating the study of protein-ligand interactions through advanced NMR methodologies. Its applications span fragment-based drug discovery, protein folding studies, and peptide engineering, making it an increasingly important compound in the researcher's toolkit [1] [2].
The value of this compound in research stems from several key advantages. First, the near absence of endogenous fluorine in biological systems creates a virtually background-free environment for detection using ¹⁹F-NMR. Second, the high sensitivity of the fluorine nucleus to its local environment enables researchers to monitor subtle changes in protein conformation and binding events. Third, the similar size of fluorine and hydrogen atoms (with fluorine being slightly larger) means that incorporation of this compound into proteins often causes minimal structural perturbation while providing significant functional insights. These characteristics make this fluorinated amino acid particularly valuable for studying challenging problems of molecular recognition by biopolymers, as demonstrated in its application to various protein systems including bromodomains and transcription factor binding domains [2].
This compound (CAS Registry Number: 43163-94-6) is a synthetic fluorinated amino acid with the molecular formula C₅H₁₀FNO₂ and a molecular weight of 135.14 g/mol. The compound typically presents as a white crystalline powder with a decomposition point approximately 210°C according to Sigma-Aldrich specifications, though Thermo Scientific reports a higher decomposition temperature around 250°C, potentially reflecting different crystalline forms or purity thresholds [3] [4]. The compound features a racemic mixture (DL-form) containing both D and L enantiomers, which is particularly important to consider when incorporating it into biological systems where stereospecificity may influence activity and recognition.
The structural characteristics of this compound include a fluorine atom substituted at the β-position of the valine side chain, creating a tertiary carbon center with fluorine and two methyl groups. This substitution pattern maintains similar steric bulk to natural valine while introducing significant electronic differences that influence both its chemical behavior and spectroscopic properties. The compound can be represented by the SMILES notation CC(C)(F)C(N)C(O)=O and the InChIKey ZFUKCHCGMBNYHH-UHFFFAOYSA-N, which provide standardized representations of its molecular structure for database searching and chemical informatics applications [3] [5].
Table 1: Key physicochemical properties of this compound
| Property | Specification | Experimental Relevance |
|---|---|---|
| Chemical Formula | C₅H₁₀FNO₂ | Molecular weight calculations and stoichiometric determinations |
| Molecular Weight | 135.14 g/mol | Concentration calculations for solution preparation |
| Purity | ≥94% (Thermo Scientific), ≥99.0% (Sigma-Aldrich) | Critical for reproducible biological and spectroscopic applications |
| Appearance | White to off-white crystalline powder | Visual identification and quality assessment |
| Melting Point/Decomposition | ~210°C (dec.) [3] / ~250°C (dec.) [4] | Thermal stability guidance for storage and handling |
| Storage Conditions | 2-8°C [5] | Maintains stability and prevents decomposition |
| Predicted pKa | 1.91±0.12 [5] | Solubility optimization and buffer selection |
The spectroscopic properties of this compound make it particularly valuable for NMR-based applications. The fluorine atom provides a sensitive probe for ¹⁹F-NMR experiments, with chemical shifts that are highly responsive to changes in the local environment. This environmental sensitivity enables researchers to monitor conformational changes, binding events, and dynamic processes in proteins incorporating this unnatural amino acid. Additionally, the absence of natural abundance fluorine in biological systems means that spectra are simplified without background signals, allowing for clear interpretation of experimental results even in complex biological mixtures [2].
This compound demonstrates significant antibacterial properties against certain bacterial strains, functioning as a metabolic inhibitor that disrupts normal protein synthesis pathways. The compound's mechanism of action likely involves its incorporation into bacterial proteins in place of natural valine, resulting in the production of non-functional polypeptides with compromised structural integrity or activity. This incorporation disrupts critical cellular processes and ultimately inhibits bacterial growth, making this compound a valuable tool for studying bacterial metabolism and resistance mechanisms [1].
The specificity of inhibition varies between bacterial species, with some showing heightened sensitivity while others may possess metabolic bypass mechanisms. This selective inhibition pattern provides researchers with a chemical tool to probe differences in amino acid metabolism and protein synthesis machinery across bacterial taxa. Additionally, the growth inhibition effects can be leveraged in experimental systems to select for mutants with altered amino acid uptake or metabolism, facilitating genetic studies of these pathways. When applying this compound as a bacterial growth inhibitor, researchers should empirically determine the effective concentration range for their specific bacterial strain of interest, as sensitivity can vary significantly based on genetic background, growth medium composition, and metabolic state [1].
The incorporation of this compound into synthetic peptides represents one of its most valuable applications, enabling the creation of fluorine-labeled peptides with enhanced properties for various research applications. In peptide synthesis, this unnatural amino acid provides a strategic ¹⁹F-NMR probe that can report on local structural environments, conformational changes, and binding interactions without the complexity associated with natural abundance signals in ¹H-NMR. The Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) is commercially available and designed specifically for solid-phase peptide synthesis using standard Fmoc chemistry protocols [1] [6].
Table 2: Research applications of this compound
| Application Area | Specific Use | Experimental Advantage |
|---|---|---|
| Bacterial Studies | Growth inhibition of susceptible strains | Metabolic probing and selection tool |
| Peptide Synthesis | Incorporation into synthetic peptides | ¹⁹F-NMR probe for structural studies |
| Protein NMR | Sequence-selective labeling with ¹⁹F | Simplified spectra for binding studies |
| Fragment Screening | Protein-observed ¹⁹F-NMR (PrOF NMR) | Detection of weak binding interactions |
| Drug Discovery | Assessment of protein druggability | Identification of ligand-efficient fragments |
The structural implications of incorporating this compound into peptides arise from the combination of maintained steric bulk and altered electronic properties compared to natural valine. While the isopropyl group of valine contributes to β-sheet propensity in secondary structure, the introduction of fluorine at the 3-position modifies the electronic character and potential hydrogen bonding capacity of the side chain. This modification can influence peptide folding, stability, and molecular recognition properties in ways that are both predictable and tunable. Researchers have exploited these properties to create peptide-based sensors, inhibitors, and structural probes that leverage the ¹⁹F nucleus as a sensitive reporter of environmental changes [1] [2].
The PrOF NMR approach requires site-selective incorporation of this compound into recombinant proteins, typically achieved through bacterial expression systems with controlled amino acid supplementation [2]:
Critical Consideration: The efficiency of this compound incorporation should be verified by mass spectrometry to confirm labeling success and quantify incorporation rates. Typical yields for fluorinated proteins range from 20-70 mg/L depending on the specific protein, expression system, and labeling conditions [2].
Proper sample preparation is essential for high-quality PrOF NMR spectra:
The following diagram illustrates the complete experimental workflow for fragment screening using this compound labeled proteins and PrOF NMR:
Diagram 1: Experimental workflow for protein-observed ¹⁹F-NMR fragment screening using this compound labeled proteins.
Optimal NMR acquisition parameters for PrOF NMR screening:
The analysis of PrOF NMR data focuses on identifying chemical shift perturbations (CSPs) that indicate fragment binding to the this compound labeled protein:
The simplicity of ¹⁹F NMR spectra compared to ¹H-¹⁵N HSQC experiments significantly accelerates data analysis. While a typical ¹⁹F NMR spectrum of a labeled protein may contain only a few resolved resonances, the high sensitivity of fluorine chemical shifts to environmental changes enables robust detection of binding events even for low-affinity fragments (Kd values in the micromolar to millimolar range) [2].
For confirmed hits, quantitative analysis of binding affinity provides critical information for prioritizing fragments for further development:
Step 1: Titration Experiment - Prepare series of samples with constant protein concentration (25-50 μM) and varying fragment concentrations (typically spanning 0.1-10 × estimated Kd).
Step 2: CSP Measurement - Collect ¹⁹F NMR spectrum at each concentration and measure chemical shift changes for each resolved resonance.
Step 3: Kd Calculation - Fit CSP vs. concentration data to standard binding isotherm using non-linear regression analysis according to the equation:
Δδ = Δδmax × ([L] / (Kd + [L]))
where Δδ is the observed chemical shift change, Δδmax is the maximum change at saturation, and [L] is the ligand concentration.
Step 4: Ligand Efficiency - Calculate ligand efficiency (LE) using the formula:
LE = (-RT ln Kd) / NHA
where R is the gas constant, T is temperature in Kelvin, Kd is the dissociation constant, and NHA is the number of non-hydrogen atoms in the fragment [2].
Table 3: Expected performance characteristics for PrOF NMR screening with this compound
| Parameter | Typical Range | Optimized Conditions |
|---|---|---|
| Protein Concentration | 25-100 μM | Balance between signal-to-noise and consumption |
| Fragment Concentration | 0.1-5 mM | High concentration enables weak affinity detection |
| Detection Limit (Kd) | 1 μM - 10 mM | Optimal for fragment screening |
| Screening Rate | 5-20 minutes/sample | Enables 50-100 compounds per day |
| Hit Rate | Average 8.2% across screening centers | Varies by target druggability |
| Ligand Efficiency | >0.3 kcal/mol/HA | Indicates high-quality fragments |
Successful implementation of PrOF NMR with this compound requires attention to several technical aspects:
The PrOF NMR approach using this compound offers several distinct advantages compared to other fragment screening methods:
Advantages:
Limitations:
This compound serves as a powerful biochemical probe that enables innovative applications in drug discovery research, particularly through protein-observed ¹⁹F-NMR spectroscopy. Its unique properties—including minimal natural abundance background, high environmental sensitivity, and minimal structural perturbation—make it ideally suited for fragment-based screening campaigns against protein targets of therapeutic interest. The detailed protocols provided in this document offer researchers a comprehensive framework for implementing PrOF NMR studies, from initial protein labeling with this compound through data analysis and hit validation.
The future applications of this compound continue to expand as researchers develop new methodologies leveraging its unique properties. Emerging uses include multiplexed screening approaches where multiple fluorinated proteins are screened simultaneously, in-cell NMR studies probing protein behavior in native environments, and time-resolved studies of protein folding and function. Furthermore, the combination of this compound with other biophysical and computational methods continues to enhance its utility in structural biology and drug discovery. As these methodologies mature, this compound will remain an essential tool in the researcher's arsenal for probing complex biological questions and advancing therapeutic development.
This compound is a synthetic, unnatural amino acid where one hydrogen on the beta-carbon of the valine side chain is replaced with a fluorine atom [1]. This modification imparts unique properties:
| Primary Application | Description |
|---|---|
| Bacterial Growth Inhibitor | Has activity in inhibiting the growth of certain bacteria [1]. |
| Peptide Synthesis Building Block | Used in solid-phase peptide synthesis (SPPS) as an Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) [3]. |
| NMR Spectroscopy Probe | While not explicitly documented for this compound in the search results, fluorinated amino acids like it are valuable for 19F-NMR to study protein structure and dynamics [4]. |
This protocol details the use of Fmoc-3-fluoro-DL-valine for incorporating this unnatural amino acid into synthetic peptides [3].
Detailed Protocol
Workflow: Peptide Synthesis with Unnatural Amino Acids
Materials
Step-by-Step Procedure
This protocol, adapted from a 2024 study, describes how to incorporate fluorinated amino acids like this compound into proteins expressed in mammalian cells for NMR studies [4]. This method is crucial for proteins that cannot be functionally expressed in E. coli, such as those requiring glycosylation [4].
Detailed Protocol
Workflow: Mammalian Cell Protein Expression with Fluorinated Amino Acids
Materials
Step-by-Step Procedure
While this compound itself is a tool for synthesis and inhibition, the field of protein analysis is rapidly advancing. New protein sequencing technologies, such as nanopore sequencing and recognition tunneling, are being developed that could, in the future, potentially detect and locate such unnatural amino acids directly within protein sequences [5].
The table below summarizes the basic technical data for 3-Fluoro-DL-valine from the search results.
| Property | Specification |
|---|---|
| CAS Number | 43163-94-6 [1] [2] [3] |
| Molecular Formula | C₅H₁₀FNO₂ [1] [2] [3] |
| Molecular Weight | 135.14 g/mol [1] [2] [3] |
| Purity | ≥94% [1] or 94% [2] |
| Physical Form | White to pale cream crystalline solid or powder [3] [4] |
| Melting Point | ~210 °C (decomposition) [3] |
| Storage | 2-8°C [3] |
While the search results do not contain explicit protocols for analyzing this compound itself, they mention several high-resolution techniques that are applicable for chiral separation and purity analysis of similar amino acids. You can adapt these methodologies for your specific needs.
| Technique | Application Context | Key Details from Literature |
|---|
| Three-Dimensional HPLC (3D-HPLC) | Discriminative determination of aliphatic chiral amino acids [5]. | • 1st Dimension: Reversed-phase column (e.g., Singularity RP18). • 2nd Dimension: Mixed-mode column (e.g., Singularity MX-103). • 3rd Dimension: Pirkle-type enantioselective column (e.g., Singularity CSP-001S) [5]. | | HPLC with Chiral Derivatization | Resolution of acidic D- and L-amino acid enantiomers, including N-methylated variants [6]. | • Derivatizing Reagent: N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂). • Column: Reversed-phase ODS-Hypersil. • Elution: Gradient with TFA/water and TFA/MeCN. • Detection: UV absorption at 340 nm (sensitivity: 5-10 picomoles) [6]. | | Protein-observed 19F-NMR (PrOF NMR) | Used for screening protein binding with fluorinated amino acids; confirms the functionality of the incorporated fluorinated compound [7]. | • Nucleus: 19F. • Sensitivity: High due to 100% natural abundance and absence in biological systems. • Application: Detects changes in chemical shifts upon binding, confirming the label is present and active [7]. |
Q1: The purity of my this compound is listed as 94% or higher. What constitutes the remaining percentage?
Q2: How can I confirm the enantiomeric purity of this DL-mixture?
Q3: Can this compound be incorporated into proteins for structural studies?
The workflow below outlines a general approach to address potential issues when using this compound in experiments, particularly in protein incorporation studies.
Steps Explained:
This workflow details the general procedure for using a fluorinated amino acid in a Protein-observed 19F-NMR (PrOF NMR) study, based on the methodology described in the search results [7].
The table below summarizes the key identification and hazard information for 3-Fluoro-DL-valine.
| Property | Description |
|---|---|
| CAS Number | 43163-94-6 [1] [2] [3] |
| Molecular Formula | C₅H₁₀FNO₂ [1] [2] [3] |
| Molecular Weight | 135.14 g/mol [1] [2] [3] |
| Physical Form | White to off-white crystalline solid [2] [3] |
| Hazard Statements (GHS)| H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation [3] | | Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type N95 respirator (US) are recommended [2]. |
Q1: What are the specific handling precautions for this compound? A1: Based on the hazard classifications, you should adhere to the following precautions:
Q2: How should I store this compound? A2: The recommended storage condition is at 2-8°C [3]. Please store the product under the recommended conditions in the provided Certificate of Analysis (CoA) [1].
Q3: What is the primary research application of this compound? A3: this compound is an unnatural amino acid with two main research applications:
Q4: Where can I find the purity and pricing for this compound? A4: Purity and pricing vary by supplier. The table below provides a summary from the search results for easy comparison.
| Supplier | Catalog Number | Purity | Quantity | Price |
|---|---|---|---|---|
| Sigma-Aldrich | 47581 | ≥99.0% [2] | 25 mg | $73.50 [3] |
| Matrix Scientific | 002820 | 95% [3] | 100 mg | $103.00 [3] |
| Matrix Scientific | 002820 | 95% [3] | 250 mg | $205.00 [3] |
| TRC | F597768 | Information not specified | 100 mg | $175.00 [3] |
While the search results do not provide a specific experimental protocol for this compound, they detail the use of fluorinated amino acids in Protein-observed 19F-NMR (PrOF NMR) for fragment screening [4]. This context is crucial for understanding its potential application in drug discovery.
The following workflow illustrates how fluorinated amino acids are typically used in this powerful methodology:
Key Experimental Details from the Literature:
Problem: Low or unexpected yield when incorporating this compound into a peptide.
Problem: Need to confirm the identity and purity of the compound.
| Property | Specification |
|---|---|
| CAS Number | 43163-94-6 [1] [2] |
| Molecular Formula | C5H10FNO2 [1] [2] |
| Molecular Weight | 135.14 g/mol [1] [2] |
| Physical Form | White to off-white powder [3] |
| Melting Point | ~210 °C (decomposition) [1] [2] / ~250 °C (decomposition) [4] |
| Density | 1.172 g/cm³ [1] [2] |
| Storage | Store as a powder at -20°C for long-term stability [1] |
| Solvent / System | Solubility & Notes |
|---|---|
| DMSO | Recommended primary solvent for preparing stock solutions [1]. |
| Water | Likely soluble. Used in mixture formulations for in vivo studies [1]. |
| Ethanol | Likely soluble. Used in mixture formulations for in vivo studies [1]. |
| DMF | Likely soluble. Used in peptide synthesis protocols [3]. |
| In Vitro Solvents | DMSO, H2O, Ethanol, DMF [1]. |
| In Vivo Formulations | See "Detailed Protocol for In Vivo Formulations" below [1]. |
For animal studies, this compound is typically first dissolved in a small amount of DMSO and then mixed with other solvents and saline. The following table outlines common formulations [1]:
| Injection Formulation | Composition (Example for 1 mL final solution) |
|---|
| Formula 1 | 10% DMSO → 5% Tween 80 → 85% Saline (e.g., 100 μL DMSO → 50 μL Tween 80 → 850 μL Saline) | | Formula 2 | 10% DMSO → 40% PEG300 → 5% Tween 80 → 45% Saline | | Formula 3 | 10% DMSO → 90% Corn Oil | | Oral Formulation | Suspend in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) [1] |
Workflow for Preparing an In Vivo Solution: This diagram illustrates the general workflow for creating a solution suitable for animal studies, based on the formulations above.
Problem: Compound won't dissolve in aqueous buffer.
Problem: Need to use the compound in peptide synthesis.
Problem: Observation of precipitation after dilution from stock.
The table below summarizes the key chemical and physical property information for 3-Fluoro-DL-valine found in the search results.
| Property | Value |
|---|---|
| CAS Number | 43163-94-6 [1] [2] |
| Molecular Formula | C5H10FNO2 [1] [2] |
| Molecular Weight | 135.14 g/mol [2] |
| IUPAC Name | 2-amino-3-fluoro-3-methylbutanoic acid [2] |
| SMILES | CC(C)(F)C(N)C(O)=O [1] [2] |
| Purity / Assay | ≥99.0% [1] / 94% [2] |
| Form | White powder [1] |
| Melting Point | ~210 °C (dec.) [1] / ∽250°C (decomposition) [2] |
| Application | Peptide synthesis [1] |
To help with your research in drug development, the following diagram illustrates the key metabolic role of valine in humans. This compound may be used to study or disrupt this pathway.
This diagram shows that valine is an essential amino acid, meaning it must be obtained from the diet as the human body cannot synthesize it [3]. Its catabolism (breakdown) is a key energy-producing pathway, particularly in muscle tissue [3].
The table below summarizes the key identified properties of 3-Fluoro-DL-valine, which are fundamental for handling and experiment design [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 43163-94-6 [1] [2] |
| Molecular Formula | C₅H₁₀FNO₂ [1] [2] |
| Molecular Weight | 135.14 g/mol [2] |
| Quality/Assay | ≥99.0% [1] |
| Physical Form | White powder [1] |
| Melting Point | ~210 °C (decomposes) [1] |
| Storage | Store at room temperature [2] |
| Problem | Possible Cause | Recommendations & Solutions |
|---|---|---|
| Low Purity/ Yield in Peptide Coupling | Amino acid epimerization during activation/coupling [3]. | Use coupling reagents with low epimerization risk (e.g., DIC) [3]. Add additives like HOAt or HOBt to suppress oxazolone formation [3]. |
| Inhibited Bacterial Growth in Assays | Natural antibacterial activity of this compound [2]. | Include proper controls. Consider the compound's inherent bioactivity as a potential experimental variable, not just an impurity effect [2]. |
| Difficulty in Purification | Formation of epimerized by-products with nearly identical physical properties [3]. | Optimize coupling to minimize epimerization. Use advanced purification techniques (e.g., preparative HPLC) capable of separating stereoisomers [3]. |
Epimerization is a major concern during the activation of the carboxylic acid group for peptide bond formation. The following workflow outlines key decision points for minimizing this side reaction [3]:
The mechanism of epimerization during peptide coupling primarily occurs through two pathways [3]:
Data from peptide synthesis studies highlight the importance of reagent choice. The table below compares the epimerization potential of different reagents, which can guide your selection when working with this compound [3]:
| Coupling Reagent System | Relative Epimerization Risk | Notes / Context |
|---|---|---|
| EDC/HOAt | High (29.8%) | In synthesis of GIy-Phe-Pro-NH₂ [3]. |
| EDC-HCl/HOAt | High (24.1%) | Slight improvement over EDC/HOAt [3]. |
| DIC/HOAt | Low (4.2%) | Significantly suppresses epimerization [3]. |
| DCC (in DCM) | Varies by residue | e.g., 5% for Val, 18% for Phe [3]. |
| EDC (in DCM) | Varies by residue | Higher than DCC; e.g., 22% for Val [3]. |
| DCC-HOBt (in DMF) | Very Low | Effectively suppresses epimerization [3]. |
It is an unnatural amino acid used in peptide synthesis to create novel bioactive peptides and has shown inherent activity in inhibiting the growth of certain bacteria [1] [2].
The "DL" indicates the compound is a mixture of both D- and L-enantiomers. This is crucial because each enantiomer can have different biological activities and interactions within a peptide chain [3]. Using the racemic mix can help explore these differential effects.
Q1: What is the basic chemical and handling information for this compound? Before starting purification, it's important to know the basic properties of your compound. The data below comes from a commercial supplier [1].
| Property | Specification |
|---|---|
| CAS Number | 43163-94-6 [1] |
| Synonyms | 3-Fluorovaline [1] |
| Molecular Formula | C5H10FNO2 [1] |
| Molecular Weight | 135.14 g/mol [1] |
| Storage | Store under the recommended conditions in the Certificate of Analysis [1] |
| Shipping | Room temperature in continental US; may vary elsewhere [1] |
| Handling Note | For research use only. Not for drug, household, or other uses [1] |
Q2: What are common issues during crystallization and how can I fix them? Crystallization problems can arise from several factors. The table below summarizes common issues, their causes, and solutions based on general laboratory techniques [2].
| Problem | Potential Causes | Troubleshooting Solutions |
|---|
| No Crystals Form | Solution is not supersaturated; no nucleation site. | 1. Scratch the inside of the flask with a glass rod [2]. 2. Add a seed crystal (a small speck of saved crude or pure solid) [2]. 3. Evaporate a portion of the solvent and cool again [2]. | | Oily Solution | The compound has oiled out of solution instead of crystallizing. | 1. Re-dissolve the oil by warming the solution [2]. 2. Consider using a different solvent or mixed-solvent system [2]. 3. Ensure cooling is gradual, not rapid [2]. | | Crystals Form Too Fast | Rapid growth traps impurities, yielding low purity. | 1. Use more solvent to slow crystallization [2]. 2. Use a smaller flask to reduce the surface area for cooling [2]. 3. Insulate the flask to slow the cooling rate [2]. | | Low Yield | Too much solvent used; excessive loss to mother liquor. | 1. Concentrate the mother liquor by boiling off some solvent for a "second crop" [2]. 2. In future attempts, use the minimum amount of hot solvent needed for dissolution [2]. |
For a more visual guide, the following diagram outlines a logical troubleshooting path based on the symptoms you observe in the lab. This workflow synthesizes the general techniques from the FAQ into a step-by-step process [2].
Diagram: A logical workflow for troubleshooting common crystallization problems.
For the most common issues—no crystal formation or rapid oiling—seeding and slow cooling are critical techniques. Here is a detailed protocol:
| Question | Answer & Guidance |
|---|---|
| What is the storage recommendation? | Store at room temperature in a dry place. The supplied powder is stable under these conditions [1]. |
| What are the known stability risks? | Avoid high temperatures (decomposition around 210°C) [2]. It is a combustible solid (Storage Category Code 11) [2], so keep away from ignition sources. |
| How can I confirm compound identity after storage? | Use technique such as Mass Spectrometry to confirm molecular weight (135.14 g/mol) [1] or compare its NMR fingerprint to provided data [1]. |
| Can it be incorporated into peptides? | Yes, it is suitable for solution-phase peptide synthesis [2]. Fluorinated amino acids can increase peptide proteolytic stability [3]. |
| Observation | Possible Cause | Recommended Action |
|---|---|---|
| Physical appearance changes (e.g., clumping, discoloration) | Exposure to moisture or light. | Check desiccant in storage container; resynthesize or repurchase if significant change occurs. |
| Unexpected results in biological assays (e.g., loss of inhibitory effect) | Compound degradation or inaccurate concentration. | Prepare a fresh stock solution and confirm concentration using a calibrated analytical method (e.g., HPLC). |
| Poor yield or side reactions during peptide synthesis | Reactive fluorinated side chain interfering with coupling. | Review and optimize coupling reagents and protecting group strategy for fluorinated amino acids. |
To proactively monitor the stability of 3-Fluoro-DL-valine in your specific experimental conditions, you can employ the following analytical techniques.
This is a quick method to check for the presence of degradation products before use.
This method provides a quantitative measure of purity and is more sensitive than TLC. You can adapt the green HPLC method developed for other compounds [4].
The following diagram outlines the logical workflow for diagnosing and addressing stability issues with this compound in the lab:
Troubleshooting workflow for this compound stability issues
When working with this compound, keep these points in mind:
I hope this guide provides a solid foundation for your work with this compound. Should your research require in-depth structural analysis or stability studies under stress conditions (e.g., high temperature, extreme pH), techniques like Raman spectroscopy, as mentioned in one of the search results [5], could be very informative.
Although no specific method for 3-Fluoro-DL-valine was found, a robust approach for analyzing underivatized amino acids and alkyl amines is documented [1]. The core strategy involves using a reversed-phase HPLC system with a fluorescence detector (FLD) and online derivatization using o-phthaldialdehyde (OPA) to make the analytes detectable [1].
The table below summarizes the key parameters from this validated method, which can serve as a starting point for this compound.
| Parameter | Specification |
|---|---|
| HPLC Type | High Performance Liquid Chromatography (HPLC) |
| Detection | Fluorescence Detector (FLD) |
| Derivatization | Online with OPA and 3-mercapto-propionic acid [1] |
| Excitation Wavelength | 230 nm [1] |
| Emission Wavelength | 450 nm [1] |
| Separation Column | Reversed-Phase (Specific type not stated) |
| Run Time | < 30 minutes [1] |
| Key Performance | RSD for peak area < 2.35%; Good linearity (R² ≥ 0.99) [1] |
You will likely encounter various challenges during method development and validation. The following table lists common HPLC issues and their solutions to assist in troubleshooting [2].
| Problem Phenomenon | Potential Causes | Recommended Solutions |
|---|---|---|
| Retention Time Drift | Poor temperature control; incorrect mobile phase; poor column equilibration [2] | Use a column oven; prepare fresh mobile phase; increase equilibration time [2] |
| Broad Peaks | Mobile phase change; low flow rate; column contamination; low temperature [2] | Prepare fresh mobile phase/buffer; increase flow rate; replace guard/column; increase temperature [2] |
| Peak Tailing | Blocked column; interfering peak; wrong mobile phase pH; active sites on column [2] | Flush or replace column; adjust mobile phase composition/pH; change column type [2] |
| Extra / Ghost Peaks | System contamination; carryover from previous injections [2] | Flush system with strong organic solvent; use/replace guard column; filter sample; increase run time/gradient [2] |
| High Backpressure | Column blockage; flow rate too high; mobile phase precipitation [2] | Backflush column; lower flow rate; flush system and prepare fresh mobile phase [2] |
| Baseline Noise | System leak; air bubbles; contaminated detector cell [2] | Check and tighten fittings; degas mobile phase/purge system; clean flow cell [2] |
| Loss of Sensitivity | Low injection volume; blocked needle; contaminated column; incorrect mobile phase [2] | Check injection volume; flush/replace needle; replace guard column; prepare new mobile phase [2] |
Based on the general methodology, you can adapt the following workflow. The diagram below outlines the key stages.
The table below summarizes the available product information for 3-Fluoro-DL-valine from a major supplier.
| Property | Specification |
|---|---|
| Product Name | This compound [1] |
| Catalog Number | Aldrich 47581 [1] |
| Purity / Assay | ≥99.0% [1] |
| Physical Form | White powder [1] |
| Melting Point | ~210 °C (decomposes) [1] |
| SMILES String | CC(C)(F)C(N)C(O)=O [1] |
| Primary Application | Solution-phase peptide synthesis [1] |
| Storage | Combustible Solids [1] |
| Safety | Eyeshields, Gloves, type N95 respirator [1] |
An Fmoc-protected derivative (Fmoc-3-fluoro-DL-valine) is also available for solid-phase peptide synthesis, which is a common technique in drug development and proteomics research [2].
While a direct comparison guide is not feasible, this compound is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins by the cell's biological machinery. Its value in research stems from this property and the introduction of a fluorine atom.
Creating the objective comparison guide you require involves generating new experimental data. Here is a logical workflow and the key points you would need to investigate.
To build your comparison guide, you would need to design and run experiments focusing on these key performance aspects:
Synthetic Performance:
Biochemical Performance:
Analytical & Physicochemical Properties:
| Amino Acid | Fluorination Site | Key Features & Applications | Protein NMR Performance |
|---|
| 3-Fluoro-DL-valine [1] [2] [3] | Single fluorine on a methyl group of the valine side chain (non-stereospecific) [4]. | • Unnatural amino acid; inhibits growth of some bacteria [2]. • Used in peptide synthesis and bioactive compound research [2]. • Readily incorporated via cell-free protein expression [4]. | Shows large chemical shift dispersion and clean 19F-NMR spectra; high incorporation yield noted [4]. | | Fluorinated Leucines [4] | Single fluorine on a methyl group [4]. | Synthesized with various isotope labels (13C/15N/D) for research [4]. | Good substrates for cell-free expression; provides good chemical shift dispersion [4]. | | 3-Fluoroalanine [4] | Single fluorine on the beta-carbon [4]. | Highly toxic to bacteria, but can be incorporated via cell-free protein expression [4]. | Information not specified in search results. | | Fluorinated Aromatic AAs (e.g., 3-FY, 4-FF, 5-FW, 6-FW) [5] | Fluorine on aromatic ring structures (tyrosine, phenylalanine, tryptophan) [5]. | Used for studying protein structure/dynamics in human cells (e.g., HEK293T) [5]. Incorporation is a stochastic process dependent on concentration [5]. | Beneficial due to high sensitivity and lack of background signal, but multiple incorporations can cause signal overlap [5]. |
The primary application for this compound and similar compounds is in 19F NMR spectroscopy to study protein structure and dynamics. The experimental workflow involves incorporating the fluorinated amino acid into a protein and then analyzing it.
Controlling Incorporation in Mammalian Cells: A 2024 study provides a framework for incorporating Fluorinated Aromatic Amino Acids (FAAs) in HEK293T cells [5].
Analysis of Incorporation and Structure: The same study highlights critical techniques for validating experiments [5]:
When deciding whether this compound is the right tool for your project, consider these points distilled from the literature:
The table below summarizes the available information for 3-Fluoro-DL-valine from two chemical suppliers.
| Specification | Sigma-Aldrich | Thermo Scientific Chemicals |
|---|---|---|
| Catalog Number | 47581 [1] | L15334MC / AAL15334MC [2] |
| CAS Number | 43163-94-6 [1] | 43163-94-6 [2] |
| Assay (Purity) | ≥99.0% [1] | 94% [2] |
| Physical Form | White powder [1] | Information missing |
| Melting Point | ~210 °C (decomposition) [1] | ~250 °C (decomposition) [2] |
| Molecular Formula | C5H10FNO2 [1] | C5H10FNO2 [2] |
| Molecular Weight | 135.14 g/mol [1] | 135.14 g/mol [2] |
| SMILES | CC(C)(F)C(N)C(O)=O [1] | CC(C)(F)C(N)C(O)=O [2] |
| Safety (GHS) | Information missing | H315-H319-H335 (Causes skin and eye irritation, may cause respiratory irritation) [2] |
While direct comparative data was not found, the search results highlight the key research applications of side-chain fluorinated amino acids like this compound, along with relevant experimental methodologies.
Primary Research Applications: Fluorinated amino acids are valuable tools in medicinal chemistry and protein science [3]. Their main applications include:
Experimental Workflow for PrOF NMR Screening: The following diagram illustrates a typical workflow for using fluorinated amino acids in fragment-based drug discovery.
Protein Expression and Purification: Recombinant proteins are expressed in bacterial systems (e.g., E. coli) using auxotrophic strains or methods that allow for the sequence-selective incorporation of the fluorinated amino acid in place of its natural counterpart [4] [3]. The protein is then purified using standard chromatographic methods [4].
PrOF NMR and Fragment Screening: The purified, 19F-labeled protein is analyzed using 1D 19F NMR. Researchers then screen libraries of small molecule "fragments" by observing changes in the 19F chemical shifts of the protein upon the addition of these compounds, which indicates binding [4].
Data Analysis: The chemical shift perturbations are quantified to determine the dissociation constant (Kd) of the binding interaction and to calculate ligand efficiency, which helps prioritize fragments for further development [4].
Synthesis and Incorporation Methods: Side-chain fluorinated amino acids can be incorporated into larger peptides and proteins through several methods:
The table below summarizes the key information for 3-Fluoro-DL-valine from two major chemical suppliers.
| Specification | Thermo Scientific Chemicals [1] | Sigma-Aldrich [2] |
|---|---|---|
| CAS Number | 43163-94-6 | 43163-94-6 |
| Molecular Formula | C5H10FNO2 | C5H10FNO2 |
| Molecular Weight | 135.14 g/mol | 135.14 g/mol |
| Percent Purity | 94% | ≥99.0% |
| Physical Form | Information missing | White powder [2] |
| Melting Point | ~250°C (decomposition) [1] | ~210°C (decomposition) [2] |
| SMILES | CC(C)(F)C(N)C(O)=O [1] | CC(C)(F)C(N)C(O)=O [2] |
The search results reveal a significant lack of the detailed experimental data you need:
For context, the following diagram outlines a general experimental workflow for characterizing a compound like this compound using liquid chromatography-mass spectrometry (LC-MS), a common approach in metabolomics and analytical chemistry [3].
The table below summarizes the thermal properties of (C5H12NO2)SbF4·H2O (DL-valinium tetrafluoroantimonate(III) monohydrate), as investigated in one of the relevant studies [1].
| Compound | Technique | Key Thermal Events | Onset Temperature (K) | Associated Property Changes |
|---|---|---|---|---|
| (C5H12NO2)SbF4·H2O (DL-valinium tetrafluoroantimonate(III) monohydrate) | DSC, TG, Dielectric Spectroscopy | Dehydration | 340 K | Loss of water molecule [1]. |
| Phase Transition | 230 K & 320 K | Changes in proton mobility; likely superionic state formation [1]. | ||
| Melting with Decomposition | 380 K | Irreversible decomposition of the complex [1]. |
The study on (C5H12NO2)SbF4·H2O employed a comprehensive set of techniques, which serves as a reference for how such thermal analyses are typically conducted [1]:
SbF3 with DL-valine in a 1:1 molar ratio in an aqueous solution in the presence of a small amount of hydrofluoric acid (HF). Crystallization occurred upon slow evaporation of the solution at room temperature [1].The following diagram outlines the general experimental workflow for the synthesis and thermal characterization of fluorinated amino acid complexes, based on the methodologies from the reviewed literature [1] [2].
Since direct data on 3-Fluoro-DL-valine is not available, I suggest the following steps to find the information you need: